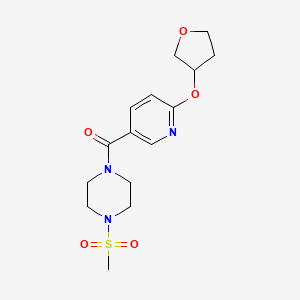

(4-(Methylsulfonyl)piperazin-1-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4-(Methylsulfonyl)piperazin-1-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone: is a complex organic compound featuring a piperazine ring substituted with a methylsulfonyl group and a pyridine ring substituted with a tetrahydrofuran-3-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

-

Starting Materials:

- Piperazine

- Methylsulfonyl chloride

- 6-hydroxypyridine-3-carboxylic acid

- Tetrahydrofuran

-

Synthetic Steps:

Step 1: : Piperazine is reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form 4-(methylsulfonyl)piperazine.

Step 2: : 6-hydroxypyridine-3-carboxylic acid is esterified with tetrahydrofuran in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form 6-((tetrahydrofuran-3-yl)oxy)pyridine.

Step 3: : The intermediate 4-(methylsulfonyl)piperazine is coupled with 6-((tetrahydrofuran-3-yl)oxy)pyridine using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, (4-(methylsulfonyl)piperazin-1-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone.

Industrial Production Methods:

Industrial production of this compound would likely involve similar synthetic steps but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation would enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, potentially converting it to an alcohol.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Oxidized derivatives of the tetrahydrofuran ring.

Reduction: Alcohol derivatives of the methanone moiety.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology and Medicine:

Drug Development: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

Biological Probes: It can be used as a probe to study biological pathways and interactions.

Industry:

Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism by which (4-(methylsulfonyl)piperazin-1-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone exerts its effects involves interaction with specific molecular targets. The piperazine and pyridine rings allow for binding to enzymes and receptors, modulating their activity. The compound may inhibit or activate these targets, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

- (4-(Methylsulfonyl)piperazin-1-yl)(6-(methoxy)pyridin-3-yl)methanone

- (4-(Methylsulfonyl)piperazin-1-yl)(6-(ethoxy)pyridin-3-yl)methanone

Comparison:

- Structural Differences: The main difference lies in the substituent on the pyridine ring. The tetrahydrofuran-3-yl group in the target compound provides unique steric and electronic properties compared to methoxy or ethoxy groups.

- Reactivity: The tetrahydrofuran-3-yl group may offer different reactivity patterns, particularly in oxidation and substitution reactions.

- Biological Activity: The unique structure of the target compound may result in different binding affinities and selectivities for biological targets, potentially leading to distinct therapeutic profiles.

This detailed overview provides a comprehensive understanding of (4-(methylsulfonyl)piperazin-1-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biologische Aktivität

The compound (4-(Methylsulfonyl)piperazin-1-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone, also referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a methylsulfonyl group and a pyridine moiety linked to a tetrahydrofuran unit. Its molecular formula is C15H20N3O5S with a molecular weight of approximately 389.9 g/mol. The structural complexity is indicative of its potential interactions with various biological targets.

1. Antimicrobial Activity

Research indicates that compounds similar to this piperazine derivative exhibit significant antimicrobial properties. For instance, derivatives containing the piperazine core have been shown to possess activity against various bacterial strains, including multidrug-resistant pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa . The presence of the tetrahydrofuran and pyridine rings may enhance membrane permeability or target specific bacterial enzymes.

2. Antitumor Activity

The compound's structural components suggest potential anticancer properties. Studies have demonstrated that piperazine derivatives can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The SAR analysis reveals that modifications in the substituents on the piperazine ring influence cytotoxicity against cancer cell lines, with certain groups enhancing activity.

3. Neuropharmacological Effects

Piperazine derivatives are frequently studied for their neuropharmacological effects. Some studies have reported that similar compounds exhibit anticonvulsant properties and may modulate neurotransmitter systems, particularly through interactions with GABAergic pathways . This suggests possible applications in treating neurological disorders.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

| Substituent | Effect on Activity |

|---|---|

| Methylsulfonyl group | Enhances solubility and bioavailability |

| Tetrahydrofuran moiety | Increases lipophilicity and membrane penetration |

| Pyridine ring | Contributes to receptor binding affinity |

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of related piperazine compounds, derivatives were tested against clinical isolates of Escherichia coli and Staphylococcus aureus. Results showcased significant inhibition zones, indicating effective antibacterial properties attributed to the piperazine scaffold .

Case Study 2: Anticancer Potential

A series of piperazine-based compounds were evaluated for their cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The study highlighted that modifications at the 6-position of the pyridine ring led to enhanced cytotoxicity compared to unmodified analogs .

Eigenschaften

IUPAC Name |

(4-methylsulfonylpiperazin-1-yl)-[6-(oxolan-3-yloxy)pyridin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O5S/c1-24(20,21)18-7-5-17(6-8-18)15(19)12-2-3-14(16-10-12)23-13-4-9-22-11-13/h2-3,10,13H,4-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRKYSWQOKGCTJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C(=O)C2=CN=C(C=C2)OC3CCOC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.